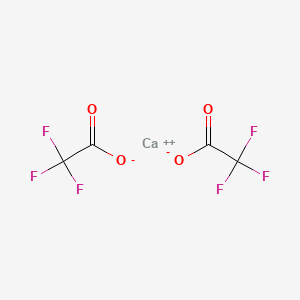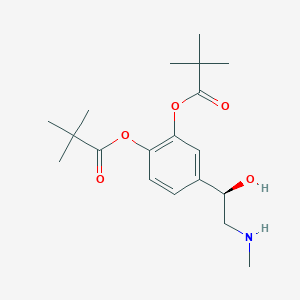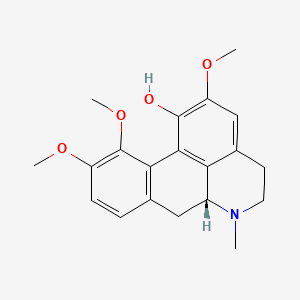
(-)-Corydine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Corydine: is an alkaloid compound found in various plant species, particularly in the Corydalis genus. It is known for its diverse pharmacological properties, including analgesic, anti-inflammatory, and neuroprotective effects. The compound has garnered significant interest in scientific research due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Corydine typically involves several steps, starting from simpler organic molecules. One common synthetic route includes the Pictet-Spengler reaction, where a tryptamine derivative reacts with an aldehyde to form a tetrahydroisoquinoline intermediate. This intermediate undergoes further modifications, such as oxidation and cyclization, to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve the extraction of the compound from natural sources, such as Corydalis plants, followed by purification processes. Alternatively, large-scale synthesis can be achieved through optimized synthetic routes that ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: (-)-Corydine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may exhibit distinct pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydrogenated forms of this compound.
Applications De Recherche Scientifique
Chemistry: In chemistry, (-)-Corydine is studied for its unique structural features and reactivity. Researchers explore its potential as a building block for synthesizing novel compounds with enhanced properties.
Biology: Biologically, this compound is investigated for its effects on cellular processes and its potential as a lead compound for drug development. Studies focus on its interactions with various biological targets and its ability to modulate cellular pathways.
Medicine: In medicine, this compound is examined for its therapeutic potential in treating conditions such as pain, inflammation, and neurodegenerative diseases. Preclinical studies have shown promising results, paving the way for further clinical research.
Industry: Industrially, this compound is explored for its potential applications in the development of pharmaceuticals and agrochemicals. Its diverse pharmacological properties make it a valuable candidate for various industrial applications.
Mécanisme D'action
The mechanism of action of (-)-Corydine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound can modulate the activity of these targets, leading to various biological effects. For example, this compound may bind to opioid receptors, exerting analgesic effects, or interact with inflammatory pathways, reducing inflammation.
Comparaison Avec Des Composés Similaires
(-)-Tetrahydropalmatine: Another alkaloid with analgesic and sedative properties.
Berberine: Known for its antimicrobial and anti-inflammatory effects.
Palmatine: Exhibits anti-inflammatory and neuroprotective properties.
Uniqueness: (-)-Corydine stands out due to its unique structural features and diverse pharmacological profile. Its ability to interact with multiple biological targets and modulate various pathways makes it a versatile compound with significant therapeutic potential.
Propriétés
Numéro CAS |
55056-92-3 |
|---|---|
Formule moléculaire |
C20H23NO4 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
(6aR)-2,10,11-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-8-7-12-10-15(24-3)19(22)18-16(12)13(21)9-11-5-6-14(23-2)20(25-4)17(11)18/h5-6,10,13,22H,7-9H2,1-4H3/t13-/m1/s1 |
Clé InChI |
IDQUPXZJURZAGF-CYBMUJFWSA-N |
SMILES isomérique |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=C3C(=C(C=C4)OC)OC)O)OC |
SMILES canonique |
CN1CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)OC)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


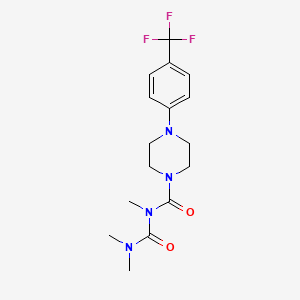
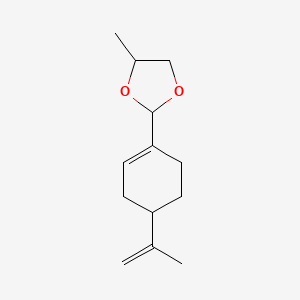
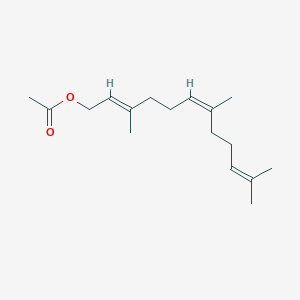

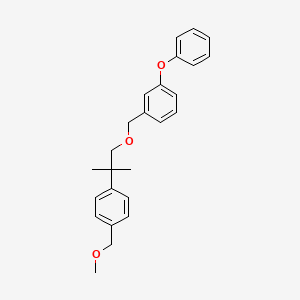

![(2R,3S)-2-[3-(4,5-dichlorobenzimidazol-1-yl)propyl]piperidin-3-ol;dihydrochloride](/img/structure/B12773196.png)
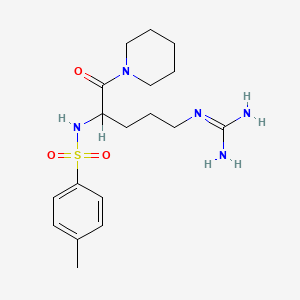

![(E)-but-2-enedioic acid;N,N-dipropyl-3-azatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-10-amine](/img/structure/B12773215.png)


